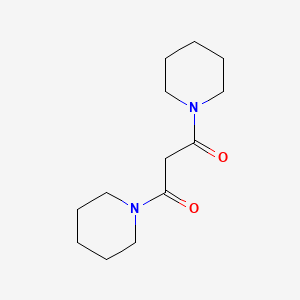

1,3-Di(piperidin-1-yl)propane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-di(piperidin-1-yl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUHZFJGULSMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368147 | |

| Record name | 1,3-Di(piperidin-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54561-77-2 | |

| Record name | 1,3-Di(piperidin-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,3-Di(piperidin-1-yl)propane-1,3-dione (CAS No. 54561-77-2). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical data with established, field-proven methodologies for experimental determination. While specific experimental data for this compound is not extensively published, this guide offers the foundational knowledge and detailed protocols necessary for its empirical characterization. We cover structural details, predicted physical properties, and step-by-step workflows for determining critical parameters such as melting point, solubility, and spectral characteristics. This guide is structured to empower researchers to conduct their own validated assessments, ensuring scientific rigor and reproducibility.

Introduction and Molecular Overview

This compound is a symmetrical diamide built upon a propane-1,3-dione backbone. It is recognized as a white crystalline solid and serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries.[1] Its structure, featuring two piperidine rings, suggests its potential utility as a chiral auxiliary or as a bidentate ligand in asymmetric catalysis, making it a compound of interest for medicinal chemistry research.[1]

The molecule's symmetrical nature and the presence of two tertiary amide groups are key determinants of its chemical behavior, influencing its stability, reactivity, and intermolecular interactions. Understanding its fundamental physicochemical properties is the first critical step in harnessing its synthetic potential.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data

The following table summarizes key physicochemical properties for this compound. It is important to note that much of the publicly available data is based on computational predictions. These values serve as a reliable starting point for experimental design.

| Property | Value | Data Type | Source(s) |

| CAS Number | 54561-77-2 | Identifier | [1] |

| Molecular Formula | C₁₃H₂₂N₂O₂ | Structural | [1] |

| Molecular Weight | 238.33 g/mol | Calculated | [2] |

| Appearance | White crystalline solid | Experimental | [1] |

| Density | 1.121 g/cm³ | Predicted | [1][2] |

| Boiling Point | 438.8 °C at 760 mmHg | Predicted | [1][2] |

| Flash Point | 203.4 °C | Predicted | [1][2] |

| Refractive Index | 1.523 | Predicted | [1] |

| Polar Surface Area (PSA) | 40.62 Ų | Calculated | [1] |

| LogP (Octanol/Water) | 0.82 - 1.28 | Predicted | [1][2] |

Experimental Characterization Protocols

This section provides detailed, standardized protocols for the experimental determination of key physicochemical properties. Adherence to these methodologies is crucial for generating reliable and reproducible data.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance.[3]

Principle: The capillary method is the standard pharmacopeial technique.[4] A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (initial melting point) to complete liquefaction (final melting point) is recorded.

Experimental Workflow:

Caption: Workflow for Melting Point Determination via the Capillary Method.

Detailed Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Crush a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.[4]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to compact the powder into a column of 2-4 mm.

-

Initial Determination: Place the loaded capillary into a melting point apparatus. Set the apparatus to heat rapidly (~10°C/minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.

-

Precise Determination: Allow the apparatus to cool. Using a new sample, set the start temperature to at least 10°C below the approximate melting point found in the previous step.[4] Set the heating ramp rate to 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the last solid crystal disappears (the final melting point). The melting range is the difference between these two values.

-

Validation: Repeat the precise determination at least twice. Consistent results (within 1°C) confirm the accuracy of the measurement.

Solubility Profiling

Solubility is a critical parameter for drug development, affecting formulation, administration, and bioavailability. The isothermal equilibrium method is a gold-standard technique for determining thermodynamic solubility.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of visible, undissolved solid is essential.[5]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker or on a stirrer plate within a thermostatically controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours. This duration is typically sufficient to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticulates, immediately filter the sample through a 0.22 µm syringe filter (a chemically compatible filter material like PTFE should be chosen).[5]

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to fall within the linear range of a pre-calibrated analytical instrument. Quantify the concentration using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Express the solubility as a concentration, typically in mg/mL or µg/mL, for each solvent at the specified temperature.

Spectroscopic Analysis

Spectroscopic analysis provides unambiguous structural confirmation and is essential for identity verification.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent.[6][7] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[6]

-

Filtration: To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). A standard ¹H experiment is typically rapid, while a ¹³C experiment requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Data Analysis:

-

¹H NMR: Expect to see signals corresponding to the methylene protons of the propane backbone and the distinct sets of protons on the piperidine rings. The chemical shifts (ppm), integration values (proton count), and splitting patterns (J-coupling) will confirm the structure.

-

¹³C NMR: Expect signals for the carbonyl carbons (amides, ~165-175 ppm), the central methylene carbon of the propane chain, and the distinct carbons of the piperidine rings. The number of unique signals will confirm the molecule's symmetry.

-

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should display characteristic absorption bands. Key expected peaks for this compound include:

-

C=O Stretch (Amide): A strong, sharp absorption band around 1630-1680 cm⁻¹. This is one of the most prominent features.

-

C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

3.3.3. Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and, through fragmentation patterns, further structural information.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution (1-10 µM) of the compound in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with 0.1% formic acid to facilitate protonation ([M+H]⁺).[8]

-

Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion with a syringe pump or through coupling with an LC system.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the parent ion and any fragments.

-

Data Analysis: The primary peak should correspond to the protonated molecule ([M+H]⁺) at an m/z of approximately 239.34. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While comprehensive experimental data is sparse in the public domain, this guide consolidates the available predicted data and provides a robust framework of validated, standard operating procedures for its complete physicochemical characterization. By following these protocols, researchers in pharmaceutical and chemical development can generate the high-quality, reliable data necessary to advance their research and development objectives.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of York. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C and 1 H -NMR data of 1 in pyridine-d 5 (500 MHz for H, 150 MHz for C). Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

-

Fun, H.-K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2626. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Saal, C., & Petereit, A. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Retrieved from [Link]

-

ResearchGate. (2012). (PDF) 3-Oxo-3-(piperidin-1-yl)propanenitrile. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 31951-46-9 | Product Name : 1,3-Di(piperidin-1-yl)propane. Retrieved from [Link]

-

NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dipiperidinopropane. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2 | Chemsrc [chemsrc.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. thinksrs.com [thinksrs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

1,3-Di(piperidin-1-yl)propane-1,3-dione CAS number 54561-77-2.

An In-depth Technical Guide to 1,3-Di(piperidin-1-yl)propane-1,3-dione (CAS: 54561-77-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. We will delve into its chemical properties, a validated synthesis protocol, characterization methods, and its role as a strategic building block in drug discovery and development.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS number 54561-77-2, is an organic compound featuring a central propane-1,3-dione backbone symmetrically substituted with two piperidine rings via amide linkages.[1][2] This structure, belonging to the malonamide class, imparts a unique combination of reactivity and stability, making it a valuable precursor in organic synthesis.[1][2] Malonamides are recognized as privileged structures in drug development, forming the basis for a wide range of therapeutic agents.[3]

The compound is typically a white crystalline solid and serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its potential utility extends to acting as a chiral auxiliary and as a ligand in asymmetric catalysis.[1]

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 54561-77-2 | [1][2][4][5] |

| Molecular Formula | C₁₃H₂₂N₂O₂ | [1][2][5] |

| Molecular Weight | 238.33 g/mol | [5] |

| Appearance | White crystalline solid | [1] |

| Density | 1.121 g/cm³ | [1][4] |

| Boiling Point | 438.8°C at 760 mmHg | [1][4] |

| Flash Point | 203.4°C | [1][4] |

| InChI | InChI=1/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2 | [2] |

| SMILES | C1CCN(CC1)C(=O)CC(=O)N1CCCCC1 | [2] |

| Synonyms | 1,3-bis(piperidin-1-yl)propane-1,3-dione, 1,3-Di(1-piperidinyl)-1,3-propanedione | [1][2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a nucleophilic acyl substitution reaction. The core principle involves the reaction of a malonic acid derivative, such as malonyl chloride, with piperidine.

Causality of Experimental Design:

-

Reactant Choice: Malonyl chloride is a highly reactive acylating agent due to the two electron-withdrawing chloride leaving groups, which makes the carbonyl carbons highly electrophilic. Piperidine acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom.

-

Stoichiometry: A molar ratio of at least 2:1 of piperidine to malonyl chloride is required to ensure both acyl chloride groups react and to neutralize the HCl byproduct generated during the reaction. Using a slight excess of piperidine can drive the reaction to completion.

-

Solvent and Temperature: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent reaction with the solvent. The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction between the highly reactive starting materials, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis Workflow Diagram.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Add piperidine (2.2 equivalents) to the solvent and stir until fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Addition of Acylating Agent: While stirring vigorously, add malonyl chloride (1.0 equivalent) dropwise via a syringe. Maintain the temperature at 0°C during the addition to control the exotherm.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 4 hours to ensure completion.

-

Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess piperidine) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Structural Verification: A Self-Validating Protocol

Confirmation of the product's identity and purity is essential. A combination of spectroscopic methods provides a self-validating system to ensure the correct molecule has been synthesized.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the piperidine rings and the central methylene group. Expect multiplets for the piperidine protons and a singlet for the CH₂ group of the propane-1,3-dione backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbons (C=O) at a characteristic downfield shift (~165-170 ppm) and distinct signals for the carbons of the piperidine rings and the central methylene carbon.

-

FTIR (Fourier-Transform Infrared Spectroscopy): A strong absorption band in the region of 1630-1660 cm⁻¹ is indicative of the tertiary amide C=O stretch, confirming the formation of the amide bonds.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 238.33 g/mol .

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. The piperidine moiety is a cornerstone in drug design, present in numerous pharmaceuticals.[6] The central malonamide core provides a stable, yet functionalizable, linker.

Key Application Areas:

-

Scaffold for Novel Therapeutics: The compound serves as a starting point for creating libraries of more complex molecules. The piperidine rings can be further functionalized, or the central methylene group can be involved in condensation reactions.

-

Peptidomimetics: Malonamides are widely used to create peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.[3]

-

Inhibitor Development: Derivatives of similar structures, such as 1,3-di-4-piperidylpropane, have been synthesized and investigated as potential inhibitors of enzymes like acetylcholinesterase, a key target in Alzheimer's disease therapy.[7]

-

Chelating Agents and Catalysis: The diketone functionality and the nitrogen atoms give the molecule potential to act as a chelating ligand for metal ions, which is relevant in both catalysis and the development of metal-binding drugs.[1][3]

Caption: Role as a Versatile Chemical Intermediate.

Safety, Handling, and Storage

-

Handling: As with all chemical reagents, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated (2-8°C).[8]

-

Safety Data: Users must consult the material safety data sheet (MSDS) provided by the supplier for complete safety and toxicity information before use.

References

-

1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2 | Chemsrc. [Link]

-

Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. - ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

-

1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation - ResearchGate. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 54561-77-2: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2 | Chemsrc [chemsrc.com]

- 5. 54561-77-2 CAS MSDS (1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 54561-77-2|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Spectroscopic Elucidation of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Introduction

1,3-Di(piperidin-1-yl)propane-1,3-dione (CAS No: 54561-77-2, Molecular Formula: C₁₃H₂₂N₂O₂) is a dicarbonyl compound featuring two tertiary amide functionalities derived from piperidine.[1][2] As a member of the malonamide family, it holds potential as a versatile building block in medicinal chemistry and materials science.[3][4] A precise and comprehensive understanding of its molecular structure is paramount for its application in drug development and chemical synthesis. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the structural confirmation and purity assessment of this compound. The methodologies and interpretations presented herein are designed to offer researchers and scientists a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound is characterized by a central three-carbon chain with carbonyl groups at positions 1 and 3. Each carbonyl is part of a tertiary amide linkage with a piperidine ring. This arrangement dictates the key features observed across different spectroscopic methods. The absence of N-H protons and the presence of distinct aliphatic and carbonyl groups are the primary identifiers.

Caption: Molecular structure of this compound with key groups highlighted.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups. For this compound, the IR spectrum is dominated by the tertiary amide carbonyl stretch and aliphatic C-H vibrations.

Data Presentation: IR Spectral Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Origin |

| ~1645 | Strong | C=O Stretch | Tertiary Amide Carbonyl |

| 2850-2950 | Strong | C-H Stretch | Aliphatic (Piperidine & Methylene) |

| ~1440 | Medium | C-H Bend | Methylene Scissoring |

| ~1230 | Medium | C-N Stretch | Amide C-N Bond |

Expertise & Experience: Interpreting the Spectrum

The most diagnostic feature is the strong absorption band around 1645 cm⁻¹ , which is characteristic of a tertiary amide carbonyl (C=O) group.[5] Unlike primary or secondary amides, there are no N-H stretching bands in the 3100-3500 cm⁻¹ region, a critical piece of evidence confirming the tertiary nature of the amide.[5][6] The intense peaks in the 2850-2950 cm⁻¹ range arise from the symmetric and asymmetric stretching of C-H bonds within the piperidine rings and the central methylene bridge. A C-N stretching vibration is expected around 1230 cm⁻¹ , though it can be less distinct.[7] The absence of bands associated with common starting materials (e.g., a broad O-H stretch from an acid or a sharp C=O stretch from an ester) serves as a key indicator of reaction completion and product purity.

Experimental Protocol: Acquiring FTIR Data

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount (1-2 mg) of the solid this compound sample onto the crystal.

-

Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Use a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Caption: Workflow for FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple and highly informative.

¹H NMR Spectroscopy

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration |

| A | -CO-CH₂ -CO- | ~3.5 | Singlet | 2H |

| B | -N-(CH₂ )-CH₂- (α) | ~3.4 | Triplet | 8H |

| C | -CH₂-CH₂ -CH₂- (β, γ) | ~1.6 | Multiplet | 12H |

The chemical environment of each proton dictates its resonance frequency (chemical shift).[8]

-

Methylene Bridge (A): The two protons of the central CH₂ group are chemically equivalent and flanked by two electron-withdrawing carbonyl groups. This deshielding effect shifts their signal significantly downfield to approximately 3.5 ppm . Since there are no adjacent protons, this signal appears as a sharp singlet.[9]

-

Piperidine Protons α to Nitrogen (B): The eight protons on the four carbons directly attached to the nitrogen atoms (α-carbons) are also deshielded, appearing around 3.4 ppm . Each CH₂ group is adjacent to another CH₂ group within the ring, leading to a triplet splitting pattern (n+1 rule, where n=2).

-

Piperidine Protons β and γ to Nitrogen (C): The remaining twelve protons on the β and γ carbons of the two piperidine rings are in a more shielded, aliphatic environment. They resonate upfield around 1.6 ppm . Due to complex coupling with each other, these signals typically overlap and appear as a broad multiplet.

The integration ratio of 2:8:12 (or simplified to 1:4:6) is a critical validation point for the structure.

¹³C NMR Spectroscopy

| Label | Carbon | Predicted δ (ppm) |

| 1 | C =O | ~169 |

| 2 | -CO-C H₂-CO- | ~45 |

| 3 | -N-(C H₂)-CH₂- (α) | ~46 |

| 4 | -CH₂-C H₂-CH₂- (β) | ~26 |

| 5 | -CH₂-C H₂-CH₂- (γ) | ~24 |

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak.

-

Carbonyl Carbon (1): The most deshielded carbon is the carbonyl carbon, appearing far downfield around 169 ppm .[10]

-

Aliphatic Carbons (2-5): The carbons of the piperidine rings and the central methylene bridge appear in the aliphatic region (20-50 ppm). The carbons alpha to the electronegative nitrogen atom (C3) are shifted slightly downfield compared to the other ring carbons (C4, C5). The central methylene carbon (C2) is also in this region. Due to the molecule's symmetry, only five distinct signals are expected.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[11]

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Use a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm.

-

Use an acquisition time of ~3-4 seconds and a relaxation delay of 1-2 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Use a longer relaxation delay (2-5 seconds) to ensure quantitative observation of all carbons, especially the carbonyl.

-

Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C isotope has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Data Presentation: Predicted Mass-to-Charge Ratios (m/z)

| m/z | Ion | Method | Interpretation |

| 239.18 | [M+H]⁺ | ESI | Protonated Molecular Ion |

| 238.17 | [M]⁺˙ | EI | Molecular Ion |

| 154.12 | [M-C₅H₁₀N]⁺ | EI/ESI | Loss of a piperidinyl radical |

| 112.08 | [M-C₇H₁₀NO]⁺ | EI/ESI | Cleavage of amide C-CO bond |

| 84.08 | [C₅H₁₀N]⁺ | EI/ESI | Piperidinyl cation fragment |

Note: Exact masses are calculated based on the molecular formula C₁₃H₂₂N₂O₂.

Expertise & Experience: Interpreting the Mass Spectrum

The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺ at m/z 239 .[12] This is often the base peak and provides a clear confirmation of the molecular weight. Electron Ionization (EI) is a higher-energy technique that produces the molecular ion [M]⁺˙ at m/z 238 and induces more extensive fragmentation.[12]

Common fragmentation pathways for this molecule include:

-

Alpha-cleavage: Breakage of the bond between the carbonyl group and the piperidine ring, leading to the loss of a piperidinyl radical and a fragment at m/z 154.

-

Amide Bond Cleavage: Scission of the C-N amide bond can also occur.

-

Piperidine Ring Fragmentation: The piperidine ring itself can fragment, although the most common fragment from this moiety would be the piperidinyl cation at m/z 84.

Experimental Protocol: Acquiring ESI-MS Data

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

To promote protonation for positive ion mode, add a trace amount (0.1%) of formic acid to the solution.[12]

-

-

Data Acquisition (TOF or Quadrupole Analyzer):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[13]

-

Operate in positive ion mode.

-

Set typical ESI source parameters: capillary voltage at 3-4 kV, nebulizing gas flow, and drying gas temperature (e.g., 300°C).[12]

-

Acquire data over a mass range that includes the expected molecular ion, for example, m/z 50-500.

-

-

Data Analysis:

-

Identify the [M+H]⁺ peak to confirm the molecular weight.

-

Analyze the isotopic pattern to further validate the elemental composition.

-

Identify major fragment ions and propose fragmentation pathways to support the proposed structure.

-

Caption: Logical workflow for ESI-Mass Spectrometry analysis.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of IR, NMR, and MS techniques. IR spectroscopy confirms the presence of the tertiary amide carbonyl and the absence of N-H bonds. NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, with characteristic signals for the methylene bridge and piperidine rings. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound for advanced research and development applications.

References

-

Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects. (2014). PubMed. Retrieved from [Link]

-

Experimental and theoretical study of the degradation of malonamide extractant molecules under ionizing radiation. (n.d.). RSC Publishing. Retrieved from [Link]

-

1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (n.d.). PubMed. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Luminex. Retrieved from [Link]

-

Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. (2018). MDPI. Retrieved from [Link]

-

Comparison of IR spectra. (2020). YouTube. Retrieved from [Link]

-

ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... (n.d.). ResearchGate. Retrieved from [Link]

-

Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. (2023). Taylor & Francis Online. Retrieved from [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC - NIH. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1,3-Bis(4-piperidinyl)propane. (n.d.). PubChem. Retrieved from [Link]

-

1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE. (n.d.). Chemsrc. Retrieved from [Link]

-

NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. (2024). YouTube. Retrieved from [Link]

-

(PDF) Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Piperidine, 4,4'-(1,3-propanediyl)bis-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Piperidine, 4,4'-(1,3-propanediyl)bis-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Piperidine. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of 1,3-diphenyl-1,3-propanedione. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2 | Chemsrc [chemsrc.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

In silico modeling of 1,3-Di(piperidin-1-yl)propane-1,3-dione interactions.

An In-Depth Technical Guide to the In Silico Modeling of 1,3-Di(piperidin-1-yl)propane-1,3-dione Interactions

Introduction

The journey of a novel therapeutic agent from concept to clinic is fraught with challenges, high costs, and a significant attrition rate.[1][2][3] To navigate this complex landscape, computational, or in silico, techniques have emerged as indispensable tools in modern drug discovery.[4][5] These methods allow for the rapid screening of vast chemical libraries, prediction of molecular interactions, and early assessment of pharmacokinetic and toxicological profiles, thereby de-risking and accelerating the entire process.[6][7][8]

This guide provides a comprehensive, in-depth technical walkthrough of a hypothetical in silico investigation of this compound. As a Senior Application Scientist, the objective is not merely to present a sequence of steps, but to elucidate the scientific reasoning and expert insights that underpin each stage of the computational analysis. We will explore the core methodologies of molecular docking, molecular dynamics simulations, and ADMET profiling, framed within a plausible, albeit illustrative, research scenario.

The subject of our investigation, this compound, is a dicarbonyl compound containing two piperidine rings.[9] While the specific biological activities of this molecule are not extensively documented in publicly available literature, its structural motifs bear resemblance to compounds with known bioactivity. This provides a logical starting point for a hypothesis-driven in silico exploration. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and apply computational modeling to novel chemical entities.

Part 1: The Strategic Foundation: Ligand Analysis and Hypothetical Target Selection

A successful in silico study begins not with the execution of algorithms, but with a carefully considered strategic plan. This involves a thorough analysis of the ligand and the formulation of a scientifically sound hypothesis regarding its potential biological target.

Ligand Scrutiny: this compound

The structure of this compound presents several key features that can inform our computational strategy. The central propane-1,3-dione moiety provides a degree of flexibility, while the two piperidine rings are common scaffolds in medicinal chemistry, often contributing to interactions with biological targets. The presence of nitrogen atoms within these rings suggests the potential for hydrogen bonding and electrostatic interactions.

Rationale for Hypothetical Target Selection: Acetylcholinesterase (AChE)

In the absence of established biological data for our topic molecule, we must turn to logical inference to select a plausible target for our case study. A literature survey reveals that derivatives of 1,3-di-4-piperidylpropane, a structurally related compound, have been investigated as potential inhibitors of Acetylcholinesterase (AChE).[10] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[10]

Given the structural similarity, it is a reasonable and scientifically defensible hypothesis that this compound may also exhibit affinity for AChE. Therefore, for the purpose of this technical guide, we will proceed with Human Acetylcholinesterase as our biological target.

Part 2: The Core Workflow: A Step-by-Step In Silico Protocol

This section provides a detailed, replicable methodology for the in silico investigation of this compound against Acetylcholinesterase.

Experimental Workflow Overview

Protocol 1: Ligand and Protein Preparation

Objective: To prepare the three-dimensional structures of the ligand and protein for subsequent computational analysis.

Materials:

-

Ligand structure (SMILES or 2D structure)

-

Protein Data Bank (PDB) accession code for human AChE (e.g., 4EY7)

-

Molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera)

Methodology:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Use a chemical drawing tool to convert the 2D structure into a 3D structure.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

-

Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.

-

Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock).

-

-

Protein Preparation:

-

Download the crystal structure of human Acetylcholinesterase from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands or ions from the PDB file. This is done to focus the simulation on the protein and our ligand of interest.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges to the protein atoms.

-

Save the prepared protein in a compatible format (e.g., .pdbqt).

-

Protocol 2: Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand to the protein's active site.

Materials:

-

Prepared ligand and protein files

-

Docking software (e.g., AutoDock Vina)

Methodology:

-

Binding Site Definition:

-

Identify the active site of AChE. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.

-

Define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that will influence the docking results.

-

-

Docking Simulation:

-

Results Analysis:

-

Analyze the output file, which will contain a series of binding poses ranked by their affinity scores (typically in kcal/mol).

-

Visualize the top-ranked poses in a molecular graphics program to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.

Materials:

-

Top-ranked protein-ligand complex from docking

-

MD simulation software (e.g., GROMACS, AMBER)[13]

-

A suitable force field (e.g., CHARMM, AMBER)

Methodology:

-

System Setup:

-

Place the protein-ligand complex in a simulation box.

-

Solvate the system with a water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds). During this phase, the trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[14]

-

Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds between the protein and the ligand.

-

Protocol 4: ADMET Prediction

Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the ligand.[6][15]

Materials:

-

Ligand structure

-

ADMET prediction software or web server (e.g., SwissADME, pkCSM)

Methodology:

-

Input: Submit the SMILES string or 3D structure of the ligand to the ADMET prediction tool.

-

Analysis: The tool will calculate a range of physicochemical and pharmacokinetic properties based on established models and algorithms.[8]

-

Interpretation: Analyze the predicted properties, such as:

-

Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

-

Distribution: Blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

Part 3: Interpreting the Computational Data

The true value of in silico modeling lies in the ability to translate raw computational data into actionable scientific insights.

Analysis of Molecular Docking Results

The primary output of a molecular docking simulation is the binding affinity, which provides a quantitative estimate of the ligand's binding strength to the target. A lower binding energy generally indicates a more favorable interaction. However, it is crucial to visually inspect the binding pose to ensure that the predicted interactions are chemically sensible. For instance, are the hydrogen bonds formed with appropriate donor-acceptor pairs? Are hydrophobic regions of the ligand interacting with nonpolar residues in the active site?

Hypothetical Docking Results for this compound with AChE:

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| 1 | -9.2 | TRP84, TYR334, ASP72 | Pi-Pi stacking, Hydrogen bond |

| 2 | -8.8 | PHE330, TYR121 | Hydrophobic interactions |

| 3 | -8.5 | SER200, HIS440 | Hydrogen bond |

Unveiling Dynamic Behavior: MD Simulation Analysis

MD simulations provide a dynamic view of the protein-ligand complex, offering insights that are not available from static docking poses.

-

RMSD Plot: A stable RMSD plot over the course of the simulation suggests that the complex has reached a stable equilibrium and the ligand remains bound in a consistent manner.

-

RMSF Plot: The RMSF plot can reveal which parts of the protein become more or less flexible upon ligand binding. Significant changes in the flexibility of active site residues can be indicative of induced-fit effects.

-

Hydrogen Bond Plot: A persistent hydrogen bond throughout the simulation is a strong indicator of a stable and important interaction for ligand binding.

Assessing Drug-Likeness: ADMET Profile

The ADMET profile provides a crucial early look at the potential for a compound to be a successful drug. The predictions should be evaluated against established rules of thumb, such as Lipinski's Rule of Five.

Hypothetical ADMET Profile for this compound:

| Property | Predicted Value | Assessment |

| Molecular Weight | 252.34 g/mol | Favorable ( < 500) |

| LogP | 1.85 | Favorable ( < 5) |

| H-bond Donors | 0 | Favorable ( < 5) |

| H-bond Acceptors | 4 | Favorable ( < 10) |

| Blood-Brain Barrier Permeability | High | Potentially suitable for CNS target |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Favorable safety profile |

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico investigation of this compound. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we have demonstrated a robust workflow for characterizing the potential interactions and drug-like properties of a novel chemical entity. The causality behind each step, from the initial hypothesis-driven target selection to the detailed analysis of simulation data, underscores the power of computational methods to guide and inform the drug discovery process.

The hypothetical results suggest that this compound may be a promising starting point for the development of Acetylcholinesterase inhibitors. The predicted strong binding affinity, stable interactions within the active site, and generally favorable ADMET profile provide a solid rationale for advancing this compound to the next stage of a real-world drug discovery pipeline, which would involve chemical synthesis and in vitro biological validation. This guide serves as a testament to the pivotal role of in silico modeling in transforming chemical concepts into potential therapeutic realities.

References

Sources

- 1. digitalchemistry.ai [digitalchemistry.ai]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. aurlide.fi [aurlide.fi]

- 7. bitesizebio.com [bitesizebio.com]

- 8. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 9. 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2 | Chemsrc [chemsrc.com]

- 10. 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. fiveable.me [fiveable.me]

A Senior Application Scientist's Guide to the Synthesis of Propane-1,3-dione Derivatives

Abstract

The propane-1,3-dione moiety is a cornerstone in synthetic chemistry, serving as a versatile precursor for a vast array of heterocyclic compounds, complex molecules, and pharmacologically active agents.[1] Its unique structural feature—an active methylene group flanked by two carbonyls—confers a high degree of reactivity and synthetic utility. This guide provides an in-depth exploration of the principal synthetic strategies for accessing propane-1,3-dione derivatives. We will delve into the mechanistic underpinnings of cornerstone reactions such as the Claisen condensation, the Knoevenagel condensation, and specialized methods for complex derivatives. This document is intended for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind methodological choices to empower robust and efficient synthesis.

The Strategic Importance of the 1,3-Dicarbonyl Motif

The 1,3-dicarbonyl unit is far more than a simple chemical curiosity; it is a privileged scaffold in medicinal chemistry and materials science. The acidity of the α-proton (pKa ≈ 9-11 in acetylacetone) facilitates facile enolate formation, making it a potent nucleophile for a variety of carbon-carbon bond-forming reactions.[2][3] This reactivity is the gateway to synthesizing a multitude of derivatives.

Furthermore, the tautomeric nature of 1,3-diones, existing in equilibrium between the keto and enol forms, is crucial for their function.[4] This keto-enol tautomerism influences their chelating ability, making them exceptional ligands for a wide range of metal ions, with applications from catalysis to bioinorganic chemistry.[4][5] In the pharmaceutical realm, this moiety is present in numerous bioactive compounds, contributing to their binding affinity and therapeutic effects.[6][7]

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 1,3-diones can be broadly categorized into several key methodologies. The choice of method is dictated by the desired substitution pattern, the complexity of the starting materials, and the required scale of the reaction.

The Claisen Condensation: The Classic Approach

The Claisen condensation is a foundational method for constructing the 1,3-dicarbonyl framework. It involves the base-mediated reaction between two ester molecules or, more commonly in a "crossed" or "mixed" Claisen condensation, between an ester and a ketone.[8][9]

Mechanism Deep Dive: The reaction is initiated by the deprotonation of the α-carbon of an enolizable ester or ketone by a strong base, forming a nucleophilic enolate.[10] This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate expels an alkoxide leaving group, yielding the β-keto ester or 1,3-diketone.

A critical aspect of the Claisen condensation is the use of a stoichiometric amount of base, not a catalytic one. The newly formed 1,3-dicarbonyl product is significantly more acidic than the starting ester.[2] Therefore, it is immediately deprotonated by the alkoxide base. This final, essentially irreversible deprotonation step drives the reaction equilibrium towards the product.[8]

Caption: General workflow for the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-Arylmethylene-cyclohexane-1,3-diones [11]

-

Setup: Dissolve cyclohexane-1,3-dione (1.78 mmol, 1 equivalent) and the desired aryl aldehyde (1 equivalent) in methanol (0.5 mL) in a flask equipped with a magnetic stirrer. The choice of methanol as a solvent is strategic; it effectively dissolves the reactants and the product often precipitates upon formation, simplifying isolation.

-

Reaction: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the precipitate that forms is collected by filtration.

-

Purification: Wash the filtered solid with excess methanol to remove any unreacted starting materials and dry to afford the crude product. Further purification can be achieved by recrystallization from methanol.

Specialized Synthesis: The Case of Curcuminoids

Curcuminoids, such as the natural product curcumin, are diarylheptanoid derivatives that feature a 1,3-dione core. Their synthesis often requires a multi-step approach to build the extended conjugated system. A highly effective modern strategy involves protecting the 1,3-dione moiety of acetylacetone as a difluoroboronite complex. [12][13] This protection serves a dual purpose: it prevents unwanted side reactions at the active methylene site and it activates the methyl groups for subsequent condensation reactions.

Table 1: Comparison of Curcuminoid Synthesis Conditions

| Catalyst/Method | Protection Group | Key Reagents | Typical Yield | Reference |

| Pabon's Route | Boric Oxide (B₂O₃) | Acetylacetone, Vanillin, Trialkylborate, n-Butylamine | Moderate | [13] |

| BF₃ Protection | Boron Trifluoride (BF₃) | Acetylacetone-BF₂ complex, Vanillin, n-Butylamine | Good to Excellent | [12][13] |

| Catalyst-free | None | Acetone, α,β-unsaturated esters | Satisfactory | [14][15] |

Experimental Protocol: Synthesis of Curcumin via BF₂ Protection [12]

-

Protection: React acetylacetone with boron trifluoride (BF₃·THF) to form the stable acetylacetone difluoroboronite (AADFB) complex. This step is critical as it protects the highly reactive keto-enol functionality.

-

Condensation: Dissolve the aromatic aldehyde (e.g., vanillin, 0.05 mol) in ethyl acetate (40 mL). Add the AADFB complex (0.025 mol) in small portions while stirring at room temperature. [13]Add n-butylamine (0.0045 mol) dropwise over 40 minutes to catalyze the aldol-type condensation. Continue stirring for 3-4 hours. The precipitation of the condensed curcuminoid-BF₂ complex drives the reaction to completion. [12]3. Deprotection (Cleavage): The BF₂ group is cleaved to regenerate the 1,3-diketone. This can be achieved by hydrolysis using various methods, such as treatment with aqueous methanol at pH 5.8 or using hydrated metal oxides. [12][13]4. Purification: The final curcuminoid product is purified by recrystallization using a suitable solvent system like ethyl acetate and hexane.

Hydrolysis and Decarboxylation of β-Keto Esters

A related and powerful synthetic transformation involves the hydrolysis of β-keto esters (often products of a Claisen condensation) followed by thermal decarboxylation. [16]Heating a β-keto acid intermediate leads to the loss of carbon dioxide through a cyclic six-membered transition state, yielding a ketone. This sequence, known as the "acetoacetic ester synthesis," is a classic method for preparing ketones with a specific alkyl substitution pattern.

Mild, chemoselective methods have also been developed, such as the palladium-catalyzed decarboxylation of allyl β-keto esters, which proceeds under neutral conditions at room temperature. [17][18]Another approach involves using fluoride ions to cleave β-keto esters derived from 2-(trimethylsilyl)ethanol, allowing for decarboxylation in the presence of other ester types. [19]

Applications in Drug Development and Materials Science

The synthetic accessibility and versatile reactivity of propane-1,3-dione derivatives make them invaluable in several scientific fields.

-

Pharmaceuticals: They are key intermediates in the synthesis of heterocyclic compounds and are found in drugs with anti-inflammatory, antiallergic, and anticancer properties. [1][6][20]For example, certain bicyclic 1,3-dicarbonyl compounds act as inhibitors of cyclooxygenase and lipoxygenase. [6]* Coordination Chemistry: As potent chelating agents, 1,3-diones are used to create stable metal complexes. [5][21]These complexes have applications in catalysis, as MRI contrast agents, and in the development of novel materials with specific magnetic or optical properties. [22]* Agrochemicals: Many potent herbicides and pesticides contain the cyclohexane-1,3-dione scaffold. [23][15]* Flavors and Fragrances: Some 1,3-dicarbonyl compounds contribute to the characteristic flavors and fragrances of various consumer products. [1]

Conclusion and Future Outlook

The synthesis of propane-1,3-dione derivatives is a mature yet continually evolving field of organic chemistry. While classic methods like the Claisen and Knoevenagel condensations remain mainstays, modern advancements focus on improving efficiency, selectivity, and environmental compatibility. The development of "soft enolization" techniques that avoid harsh bases [2]and novel catalyst systems are expanding the synthetic chemist's toolkit. As the demand for complex and precisely functionalized molecules grows in drug discovery and materials science, the elegant and versatile chemistry of the 1,3-dione core will undoubtedly continue to be a central focus of research and innovation.

References

-

Katsuyama, A., et al. (2008). Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa. Journal of Biological Chemistry. Available at: [Link]

-

Hernández-García, E., et al. (2020). High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach. Molecules. Available at: [Link]

-

Babu, K.V.D., & Rajasekharan, K.N. (2011). Revisiting Curcumin Chemistry Part I: A New Strategy for the Synthesis of Curcuminoids. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Katsuyama, Y., et al. (2009). Heterologous Production of Curcuminoids. Journal of Biological Chemistry. Available at: [Link]

-

Vairagroundar, R., et al. (2004). A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine. Chemical Research in Toxicology. Available at: [Link]

-

Wikipedia contributors. (n.d.). Curcumin. Wikipedia. Available at: [Link]

-

Li, Z., et al. (2014). An efficient synthesis of 1,3-dioxane-4,6-diones. RSC Advances. Available at: [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

- Google Patents. (n.d.). EP0439265B1 - Novel 1,3-dicarbonyl compounds and their use. Google Patents.

-

Krische, M.J., et al. (2004). Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Letters. Available at: [Link]

-

Taber, D.F., & Sheth, R.B. (2009). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. The Journal of Organic Chemistry. Available at: [Link]

-

Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. The Japan Academy. Available at: [Link]

-

LookChem. (2023). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. LookChem. Available at: [Link]

-

Duman, S., & Dığrak, M. (2010). The Synthesis and Characterization of Some Metal Complexes Derived From 1,3-Dioxalane Groups and Vic-Dioxime Ligands. International Journal of Natural and Engineering Sciences. Available at: [Link]

-

Cooper, M.M., & Klymkowsky, M.W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]

-

Ummathur, M.B., et al. (2013). Heteroarylazo derivatives of cyclohexane-1,3-dione and their metal complexes. Journal of the Serbian Chemical Society. Available at: [Link]

-

Kumar, A., et al. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega. Available at: [Link]

-

Ulbricht, T.L.V., & Price, C.C. (1957). Some Derivatives of Malondialdehyde. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of α‐quaternary cyclopentan‐1,3‐diones. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (n.d.). Malondialdehyde. Wikipedia. Available at: [Link]

-

Das, P., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett. Available at: [Link]

-

Guillot, R., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Some 1,3-diketone-metal complexes with antimicrobial activity. ResearchGate. Available at: [Link]

-

Stoikov, I.I., et al. (2019). 1,3-Diketone Calixa[24]rene Derivatives—A New Type of Versatile Ligands for Metal Complexes and Nanoparticles. Molecules. Available at: [Link]

-

INIS-IAEA. (n.d.). Synthesis of malondialdehyde-1-2H and malondialdehyde-1,3-2H2. INIS-IAEA. Available at: [Link]

-

Guillot, R., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Available at: [Link]

-

LibreTexts Chemistry. (2025). 23.8: Mixed Claisen Condensations. LibreTexts Chemistry. Available at: [Link]

-

Clayden, J., et al. (n.d.). The Claisen ester disconnection: a 1,3-diO relationship needing two carbonyl groups. Oxford University Press. Available at: [Link]

-

Marnett, L.J., et al. (1985). Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis. Mutation Research. Available at: [Link]

-

Mack, J.B., & Shumba, C. (2017). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Molecules. Available at: [Link]

-

Wikipedia contributors. (n.d.). Claisen condensation. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.

-

Zargar, N.D., & Khan, K.Z. (2012). Synthesis and Characterization Of 2-Substituted Derivatives Of 1, 3-Indandione. Global Journal of Science Frontier Research. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. Available at: [Link]

-

Patsnap Eureka. (2025). Exploring Carbonyl Group Applications in Pharmaceuticals. Patsnap Eureka. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3‐diphenylpropane‐1,3‐dione. ResearchGate. Available at: [Link]

-

YouTube. (2023). ENOLATE :The most versatile reactive intermediate in organic synthesis. YouTube. Available at: [Link]

-

Kim, H.S., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Archiv der Pharmazie. Available at: [Link]

-

ResearchGate. (n.d.). Reactivity of different 1,3‐dicarbonyl compounds. ResearchGate. Available at: [Link]

-

Frontiers. (n.d.). Progress in 1,3-propanediol biosynthesis. Frontiers. Available at: [Link]

-

Wang, Y., et al. (2023). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Patsnap Eureka. (2025). Advances in Carbonyl Chemistry for Medical Application. Patsnap Eureka. Available at: [Link]

-

Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

-

Journal of Medicinal Chemistry. (n.d.). Synthesis of substituted 2,3-dihydro-4H-1,3-benzoxazin-4-ones and their biological activities. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. bingol.edu.tr [bingol.edu.tr]

- 6. EP0439265B1 - Novel 1,3-dicarbonyl compounds and their use - Google Patents [patents.google.com]

- 7. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. Claisen Condensation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 15. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 16. aklectures.com [aklectures.com]

- 17. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 24. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]

The 1,3-Dione Scaffold: A Privileged Motif for Therapeutic Innovation

An In-depth Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,3-dione moiety, a deceptively simple β-dicarbonyl arrangement, represents a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the development of novel therapeutics.[1][2][3] Its unique electronic properties, arising from keto-enol tautomerism and significant hydrogen bonding capabilities, allow for diverse interactions with a multitude of biological targets. This guide provides a comprehensive exploration of the 1,3-dione scaffold's therapeutic potential, delving into its applications in oncology, inflammation, neurodegenerative disorders, and infectious diseases. We will dissect the underlying mechanisms of action, provide field-proven experimental protocols for evaluation, and present a forward-looking perspective on the future of this remarkable structural motif in drug discovery.

The Chemical Versatility and Significance of the 1,3-Dione Core

The power of the 1,3-dione scaffold lies in its inherent chemical reactivity and structural flexibility. The two carbonyl groups, separated by a methylene bridge, create an acidic α-proton, facilitating a range of chemical modifications.[1] This reactivity is fundamental to the synthesis of vast libraries of derivatives. The most common synthetic routes include the Knoevenagel and Claisen condensations, which allow for the introduction of diverse substituents, thereby tuning the molecule's steric and electronic properties to achieve desired biological activity.[1][4]

The core itself can be embedded within various cyclic structures, giving rise to prominent families of compounds such as indane-1,3-diones, isoindole-1,3-diones, and cyclohexane-1,3-diones, each with a distinct pharmacological profile.[2][5][6] This structural diversity enables the design of compounds with tailored selectivity and potency for specific biological targets.

Therapeutic Frontiers of 1,3-Dione Derivatives

Oncology: A Multi-pronged Attack on Cancer

1,3-Dione derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines through diverse mechanisms.[7][8]

Mechanism of Action: ROS-Induced Apoptosis

A key antitumor strategy employed by certain 1,3-dione derivatives involves the elevation of intracellular reactive oxygen species (ROS).[9] For instance, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives has demonstrated the ability to dramatically increase ROS levels in A375 melanoma cells, leading to apoptosis.[9] This ROS accumulation triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9.[9]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Initial toxicity screening of 1,3-Di(piperidin-1-yl)propane-1,3-dione.

An In-Depth Technical Guide to the Initial Toxicity Screening of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Foreword: Charting the Unknowns of a Novel Malonamide Derivative